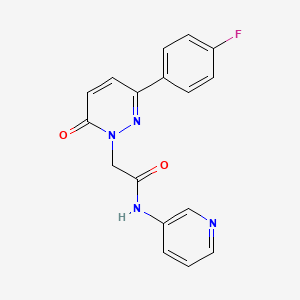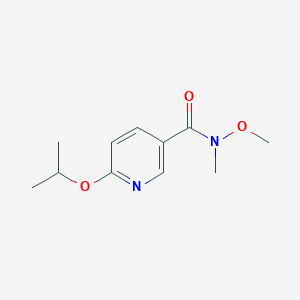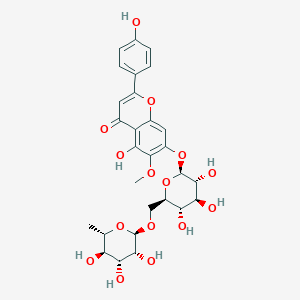
Hispidulin 7-O-neohesperidoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hispidulin 7-O-neohesperidoside is a flavone diglycoside isolated from the methanolic extract of the aerial parts of Cirsium japonicum var. ussuriense. This compound has shown potential as an anti-inflammatory agent and has been studied for its effects on various inflammatory mediators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hispidulin 7-O-neohesperidoside is typically extracted from natural sources rather than synthesized chemically. The extraction process involves the use of methanolic extracts from the aerial parts of Cirsium japonicum var. ussuriense. The optimal conditions for extraction include a solvent concentration of 70% ethanol, an extraction time of 4 hours, and a solid-to-solvent ratio of 1:20 .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily obtained through laboratory-scale extraction processes. The focus remains on optimizing extraction efficiency from plant sources.
Análisis De Reacciones Químicas
Types of Reactions: Hispidulin 7-O-neohesperidoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, hispidulin 7-O-neohesperidoside is used as a model compound to study the behavior of flavonoid glycosides under different chemical conditions.
Biology: In biological research, the compound is investigated for its anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-induced RAW 264.7 cells .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating inflammatory bowel disease and other chronic inflammatory conditions .
Industry: In the industrial sector, the compound’s antioxidant properties make it a candidate for use in food preservation and cosmetic formulations.
Mecanismo De Acción
Hispidulin 7-O-neohesperidoside can be compared with other similar flavonoid glycosides, such as neohesperidin (hesperetin 7-O-neohesperidoside):
Neohesperidin: Neohesperidin is another flavonoid glycoside found in citrus fruits. It shares similar antioxidant and anti-inflammatory properties with this compound .
Uniqueness: What sets this compound apart is its specific extraction source (Cirsium japonicum varussuriense) and its unique combination of anti-inflammatory and antioxidant activities, making it a promising candidate for therapeutic applications .
Comparación Con Compuestos Similares
- Neohesperidin (hesperetin 7-O-neohesperidoside)
- Cirsimaritin
- Cirsimarin
Propiedades
Fórmula molecular |
C28H32O15 |
|---|---|
Peso molecular |
608.5 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-10-19(31)22(34)24(36)27(40-10)39-9-17-20(32)23(35)25(37)28(43-17)42-16-8-15-18(21(33)26(16)38-2)13(30)7-14(41-15)11-3-5-12(29)6-4-11/h3-8,10,17,19-20,22-25,27-29,31-37H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,27+,28+/m0/s1 |
Clave InChI |
HZJDPVVMWCISAC-RDJJTCITSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methoxy-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14867689.png)

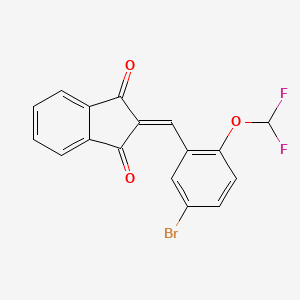
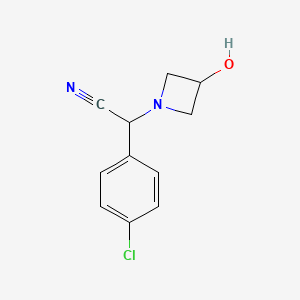
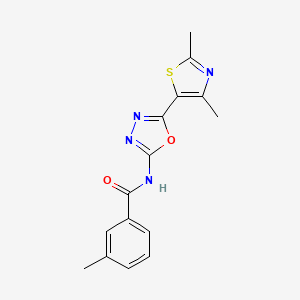

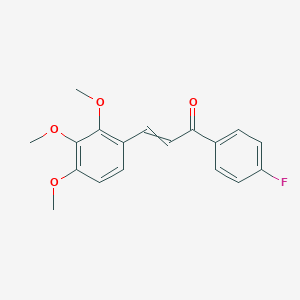
![N'-[(Z)-(2,3,6-trichlorophenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14867732.png)

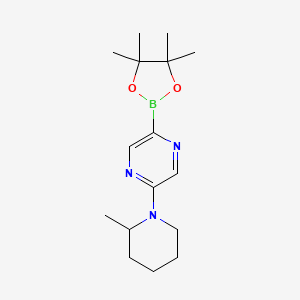
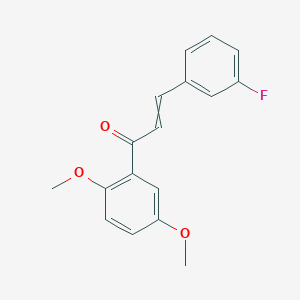
![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
